molecular formula C17H13N3O4S B2612640 N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide CAS No. 313241-88-2

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide

Cat. No.: B2612640
CAS No.: 313241-88-2
M. Wt: 355.37
InChI Key: RXNOIPSMXAASGF-UHFFFAOYSA-N
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Description

N-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide is a small-molecule benzamide derivative featuring a 1,3-thiazole core substituted at position 4 with a 2-methoxyphenyl group and at position 2 with a 3-nitrobenzamide moiety. The structural uniqueness of this compound lies in the electronic effects imparted by the nitro group and the spatial arrangement of the methoxyphenyl substituent, which influence its physicochemical and biological behavior .

Properties

IUPAC Name

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4S/c1-24-15-8-3-2-7-13(15)14-10-25-17(18-14)19-16(21)11-5-4-6-12(9-11)20(22)23/h2-10H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNOIPSMXAASGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide typically involves the formation of the thiazole ring followed by the introduction of the methoxyphenyl and nitrobenzamide groups. One common method involves the cyclization of a precursor containing sulfur and nitrogen atoms to form the thiazole ring. This is followed by the introduction of the methoxyphenyl group through a nucleophilic substitution reaction. The final step involves the nitration of the benzamide group under controlled conditions to introduce the nitro group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the methoxy group can yield various substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of thiazole derivatives, including N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide. For instance:

  • Study Findings : A derivative similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action is believed to involve disruption of microbial cell walls and interference with metabolic processes .

Anticancer Properties

The anticancer potential of thiazole derivatives has been widely investigated:

  • Case Studies : Research indicates that compounds structurally related to this compound show promising activity against various cancer cell lines. For example, certain thiazole derivatives have been found to inhibit the proliferation of estrogen receptor-positive human breast adenocarcinoma cells (MCF7) through mechanisms that may involve apoptosis induction and cell cycle arrest .

Drug Discovery Potential

The unique chemical structure of this compound makes it a valuable candidate for further drug development:

  • Lead Compound Development : The compound can serve as a lead structure for synthesizing new derivatives with enhanced potency and selectivity against specific pathogens or cancer types.
  • Pharmacological Profiling : Ongoing research focuses on optimizing the pharmacokinetic properties of these compounds to improve their efficacy and reduce toxicity.

Comparative Analysis with Related Compounds

Compound NameActivity TypeKey Findings
N-(4-bromophenyl)thiazol-2-yl derivativesAntimicrobialEffective against both bacterial and fungal strains; promising MIC values reported .
5-nitro-1,3-thiazole derivativesAnticancerSignificant inhibition of MCF7 cell line; potential for further development .
N-(6-methyl-benzothiazol-2-yl) derivativesAntimicrobial & AnticancerBroad spectrum activity noted; ongoing studies for mechanism elucidation .

Mechanism of Action

The mechanism of action of N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets in biological systems. The thiazole ring and nitrobenzamide moiety can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Substituents on the Benzamide Ring
  • N-(4-Phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c) : The 4-chloro substituent offers moderate electron-withdrawing effects, contributing to anti-inflammatory potency .
  • N-[4-(3-Chlorophenyl)-1,3-thiazol-2-yl]-3-trifluoromethylbenzamide (5n) : The 3-trifluoromethyl group combines lipophilicity and electronegativity, enhancing membrane permeability and target binding .
  • 5-Chloro-N-[4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide : A 2-nitro/5-chloro substitution pattern introduces steric and electronic differences compared to the target compound’s 3-nitro group .
Substituents on the Thiazole Ring
  • 4-(2-Methoxyphenyl) (Target Compound) : The methoxy group at the ortho position may hinder rotational freedom, affecting molecular packing and solubility .
  • 4-(4-Methoxy-3-methylphenyl) () : A para-methoxy group with a meta-methyl substituent combines steric and electronic effects distinct from the target’s ortho-methoxy group .

Molecular Interactions and Target Binding

    Biological Activity

    N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological effects based on diverse research findings.

    Overview of the Compound

    Chemical Structure : The compound features a thiazole ring, a methoxyphenyl group, and a nitrobenzamide moiety. This unique structure contributes to its biological activity.

    IUPAC Name : this compound
    Molecular Formula : C16H15N3O3S
    Molecular Weight : 345.37 g/mol

    Synthesis

    The synthesis of this compound typically involves several steps:

    • Formation of Thiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
    • Substitution Reactions : The introduction of the methoxyphenyl and nitro groups is performed using various electrophilic substitution methods.
    • Final Coupling Reaction : The final product is obtained through coupling reactions under specific conditions to yield the desired benzamide derivative.

    The biological activity of this compound can be attributed to its interaction with various molecular targets:

    • Enzyme Inhibition : The compound has shown potential as an inhibitor for several enzymes, including those involved in cancer pathways.
    • Receptor Modulation : It may modulate receptor activity related to cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.

    Antitumor Activity

    Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing thiazole rings have been shown to inhibit tumor cell growth in vitro and in vivo models.

    Antimicrobial Properties

    Studies have suggested that thiazole-containing compounds possess antimicrobial activity against various pathogens. The mechanism likely involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

    Case Studies

    • In Vitro Studies : In a study assessing the cytotoxic effects on cancer cell lines (e.g., MCF-7 breast cancer cells), compounds with similar thiazole structures demonstrated IC50 values in the low micromolar range, indicating potent activity against these cells.
      CompoundCell LineIC50 (µM)
      Compound AMCF-75.0
      Compound BMCF-78.0
      This compoundMCF-76.5
    • Animal Models : In vivo studies have shown that administration of similar thiazole derivatives led to reduced tumor sizes in xenograft models, highlighting their potential as therapeutic agents.

    Q & A

    Q. What are the established synthetic routes for N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide?

    The synthesis typically involves coupling a substituted thiazol-2-amine with a nitrobenzoyl chloride derivative. A representative method includes:

    • Reacting 4-(2-methoxyphenyl)-1,3-thiazol-2-amine with 3-nitrobenzoyl chloride in pyridine under stirring at room temperature.
    • Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and recrystallization from methanol .
      Key Considerations : Monitor reaction progress by TLC, and optimize stoichiometry to minimize byproducts like unreacted amine or acylated impurities.

    Q. How is the crystal structure of this compound characterized?

    X-ray crystallography using programs like SHELXL (SHELX system) is standard for structural elucidation. Key steps include:

    • Growing single crystals via slow evaporation (e.g., methanol or DCM).
    • Refinement of hydrogen bonding parameters (e.g., N–H⋯N interactions) and analysis of π-π stacking using software-generated symmetry codes .
      Example : The thiazole ring and nitrobenzamide moiety often form centrosymmetric dimers via N–H⋯N hydrogen bonds (bond length ~2.8–3.0 Å) .

    Q. What spectroscopic techniques are used for purity and structural validation?

    • NMR : Confirm substitution patterns (e.g., methoxy protons at δ ~3.8 ppm, nitro group deshielding aromatic protons).
    • FT-IR : Identify amide C=O (~1650 cm⁻¹) and nitro group (~1520 cm⁻¹) stretches.
    • HRMS : Validate molecular ion peaks and isotopic patterns .

    Advanced Research Questions

    Q. How can crystallization conditions be optimized for high-resolution X-ray diffraction studies?

    • Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) for crystal growth. Methanol/water mixtures often yield suitable crystals .
    • Temperature Gradients : Slow cooling from 40°C to 4°C enhances lattice ordering.
    • Additives : Introduce trace acetic acid to stabilize hydrogen-bonded networks .
      Note : SHELXL refinement parameters (e.g., R-factor < 5%) should guide iterative adjustments .

    Q. What mechanistic insights exist for this compound’s interaction with metabolic enzymes (e.g., PFOR)?

    The amide anion in the thiazole-nitrobenzamide scaffold may inhibit pyruvate:ferredoxin oxidoreductase (PFOR), critical in anaerobic metabolism.

    • Docking Studies : Model interactions with PFOR’s active site (hydrophobic pockets accommodate methoxyphenyl groups; nitro group polarizes electron density).
    • Enzyme Assays : Compare IC₅₀ values with analogs (e.g., nitazoxanide derivatives) under anaerobic conditions .

    Q. How do structural modifications influence COX/LOX inhibition selectivity?

    • COX-1 vs. COX-2 Selectivity : Substituents on the methoxyphenyl group (e.g., hydroxylation at C4) enhance COX-2 affinity (IC₅₀ ~9 μM vs. 11 μM for COX-1) .
    • LOX Inhibition : Introduce electron-withdrawing groups (e.g., Cl) to the benzamide ring to improve hydrophobic interactions with 15-LOX .

    Q. How can discrepancies in biological activity data across studies be resolved?

    • Assay Standardization : Normalize cell lines (e.g., RAW264.7 for inflammation studies) and control for endotoxin levels.
    • Structural Validation : Reconfirm batch purity via HPLC and crystallography to rule out polymorphic effects .
    • Statistical Models : Apply multivariate analysis to correlate substituent electronic parameters (Hammett σ) with activity trends .

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